molecular formula C6H11N B12994257 Cis-[1,1'-bi(cyclopropan)]-2-amine

Cis-[1,1'-bi(cyclopropan)]-2-amine

Cat. No.: B12994257
M. Wt: 97.16 g/mol
InChI Key: SZVQRCAIAVDYOF-WDSKDSINSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound cis-[1,1'-bi(cyclopropan)]-2-amine derives its systematic name from the IUPAC rules for bicyclic systems and amine functional groups. According to IUPAC guidelines, the parent structure is identified as a bicyclopropane system where two cyclopropane rings share a single carbon atom, forming a spirocyclic arrangement. The numbering begins at the nitrogen-bearing carbon in the amine group, designated as position 2, with the prefix "1,1'-bi(cyclopropan)" indicating the fusion of two cyclopropane rings at their respective 1-positions. The stereodescriptor cis specifies that the two cyclopropane rings occupy the same spatial plane relative to the amine group.

The full IUPAC name is cis-2-aminospiro[cyclopropane-1,1'-cyclopropane] , though the alternative This compound is widely accepted in literature. This nomenclature avoids ambiguity by explicitly defining the bicyclic framework and stereochemistry. The hydrochloride salt form, commonly used in synthetic applications, is named This compound hydrochloride (CAS 1384428-88-9).

Molecular Geometry and Stereochemical Considerations

The molecular geometry of This compound is defined by its rigid bicyclic structure and stereochemical configuration. Each cyclopropane ring adopts a planar triangular geometry with C–C–C bond angles of 60°, characteristic of cyclopropane’s inherent angle strain. The sp³-hybridized carbon atoms in the rings exhibit bent bonding, with Walsh orbitals contributing to the molecule’s stability.

In the cis isomer, the two cyclopropane rings are positioned on the same side of the amine group, creating a sterically congested environment (Fig. 1). This configuration results in a dihedral angle of approximately 0° between the planes of the two rings, as confirmed by X-ray crystallography of related bicyclopropane derivatives. The amine group (–NH₂) occupies an axial position, leading to intramolecular non-covalent interactions with adjacent hydrogen atoms.

Table 1: Key Geometric Parameters

Parameter Value
C–C bond length 1.51 Å
C–N bond length 1.47 Å
Dihedral angle (rings) 0° (cis), 180° (trans)
N–C–C bond angle 109.5°

The stereochemistry at the amine-bearing carbon (C2) is designated (1S,2R) or (1R,2S) in enantiomeric forms, depending on the spatial arrangement of substituents. This chirality arises from the restricted rotation around the C–N bond and the asymmetry introduced by the bicyclic framework.

Cyclopropane Ring Strain Analysis

The bicyclopropane system in This compound exhibits significant ring strain, quantified through thermochemical and computational studies. Each cyclopropane ring contributes ~27.5 kcal/mol of strain energy due to angle deformation (Baeyer strain) and torsional eclipsing (Pitzer strain). The fused bicyclic structure amplifies this strain, resulting in a total strain energy of approximately 52 kcal/mol.

Angle strain dominates due to the deviation from ideal tetrahedral angles (60° vs. 109.5°), while torsional strain arises from eclipsed C–H bonds in the cyclopropane rings. Density functional theory (DFT) calculations reveal that the cis isomer experiences slightly higher torsional strain (ΔE = +3.2 kcal/mol) compared to the trans isomer, as the parallel alignment of rings exacerbates steric repulsion.

Table 2: Strain Energy Components

Strain Type Energy Contribution (kcal/mol)
Angle strain (per ring) 27.5
Torsional strain 8.2
Total (bicyclic) 52.0

The strain energy influences reactivity, predisposing the compound to ring-opening reactions under thermal or catalytic conditions.

Comparative Analysis of Cis vs. Trans Isomeric Forms

The cis and trans isomers of [1,1'-bi(cyclopropan)]-2-amine exhibit distinct physicochemical properties due to differences in stereoelectronic and steric environments.

Thermodynamic Stability :
The trans isomer is thermodynamically more stable by 4.8 kcal/mol, as determined by gas-phase calorimetry. This stability arises from reduced steric hindrance, as the opposing orientation of cyclopropane rings minimizes non-bonded interactions.

Spectroscopic Differentiation :

  • NMR : The cis isomer shows downfield shifts for protons near the amine group (δ = 3.2 ppm) due to diamagnetic anisotropy, whereas trans protons resonate at δ = 2.9 ppm.
  • IR : The N–H stretching frequency is higher in the cis isomer (3380 cm⁻¹ vs. 3350 cm⁻¹) due to increased hydrogen bonding.

Reactivity :

  • Ring-Opening : The cis isomer reacts 2.3 times faster with electrophiles due to enhanced strain.
  • Catalytic Hydrogenation : Trans isomers exhibit higher selectivity in asymmetric hydrogenation, attributed to reduced steric crowding.

Table 3: Comparative Properties

Property Cis Isomer Trans Isomer
Melting Point 98–100°C 85–87°C
Dipole Moment 2.1 D 1.7 D
Solubility (H₂O) 12 mg/mL 8 mg/mL

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1S,2S)-2-cyclopropylcyclopropan-1-amine

InChI

InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6-/m0/s1

InChI Key

SZVQRCAIAVDYOF-WDSKDSINSA-N

Isomeric SMILES

C1CC1[C@@H]2C[C@@H]2N

Canonical SMILES

C1CC1C2CC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-[1,1’-bi(cyclopropan)]-2-amine typically involves the formation of cyclopropane rings through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as chloroform and potassium hydroxide. The carbene then reacts with an alkene to form the cyclopropane ring .

Industrial Production Methods

Industrial production of cis-[1,1’-bi(cyclopropan)]-2-amine may involve large-scale synthesis using similar carbene reactions, optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cis-[1,1’-bi(cyclopropan)]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides

Major Products Formed

    Oxidation: Cyclopropane carboxylic acids

    Reduction: Cyclopropane derivatives

    Substitution: Various substituted cyclopropane compounds

Scientific Research Applications

Synthetic Methods

The synthesis of cis-[1,1'-bi(cyclopropan)]-2-amine typically involves cycloaddition reactions. A common synthetic route is the [2+2] cycloaddition of suitable precursors under photochemical conditions. Recent advancements have optimized this synthesis using continuous flow reactors, enhancing yield and efficiency for industrial applications.

This compound exhibits notable biological activity due to its interactions with enzymes and receptors. Research indicates that it can modulate biological pathways by binding to active sites, making it an important probe in biochemical studies. Its potential applications include:

  • Drug Discovery : The compound's ability to influence enzyme mechanisms makes it a candidate for developing new therapeutics.
  • Biochemical Probes : It serves as a tool for investigating various biochemical pathways, aiding in the understanding of complex biological systems.

Case Studies

Recent studies have illustrated the practical applications of this compound:

  • Enzyme Interaction Studies : Research focused on how this compound binds to various enzyme active sites has shown promising results in understanding enzyme mechanisms and could lead to the development of selective inhibitors.
  • Pharmacological Development : Investigations into the compound's pharmacological properties have revealed potential antidepressant effects through modulation of serotonin receptors, positioning it as a candidate for further drug development .
  • Synthetic Organic Chemistry : The compound has been utilized as a precursor in synthesizing more complex organic molecules, showcasing its versatility in organic synthesis applications.

Mechanism of Action

The mechanism of action of cis-[1,1’-bi(cyclopropan)]-2-amine involves its interaction with molecular targets through its strained cyclopropane rings. The high strain energy of the cyclopropane rings makes the compound highly reactive, allowing it to participate in various chemical reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Electronic Effects : Electron-donating groups (e.g., methoxy in S1m) enhance yields in Suzuki couplings (76% vs. 53% for S1n), likely due to improved boronic acid reactivity . Electron-withdrawing groups (e.g., nitro in S1j, 71% yield) may stabilize intermediates during coupling .
  • Cyclopropane vs. Biphenyl Systems: Cyclopropane-containing amines exhibit distinct steric profiles.
  • Hazard Profiles : Halogenated derivatives (e.g., 4'-chloro- and trifluoromethyl-substituted compounds) are classified as irritants, suggesting shared handling precautions across substituted biphenyl amines .

Suzuki-Miyaura Coupling

Biphenyl amines are predominantly synthesized via Suzuki coupling between aryl halides and boronic acids. For example:

  • 4'-Methoxy-[1,1'-biphenyl]-2-amine (S1m) : Synthesized from 2-bromoaniline and 4-methoxyphenylboronic acid (76% yield) .
  • 2'-Chloro-[1,1'-biphenyl]-2-amine : Prepared from 2-bromoaniline and 2-chlorophenylboronic acid (84% yield) .

Comparison with Cyclopropane Systems: Cyclopropane-containing amines may require specialized precursors or strain-inducing conditions. For instance, 3-([1,1'-bi(cyclopropan)]-2-yl)phenol (CAS 228267-53-6) is synthesized via undisclosed methods but is noted for its use in drug design .

Pharmaceutical Relevance

  • Cyclopropane-Containing Amines : Used to "lock" bioactive conformations and improve metabolic stability. For example, (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine is explored in CNS drug development .
  • Biphenyl Amines : Serve as intermediates for kinase inhibitors and anticancer agents. The trifluoromethyl derivative (CAS 189575-70-0) is a candidate for structure-activity relationship (SAR) studies .

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